molecular formula C13H18O4 B14737729 2-(2-Methoxyethoxy)ethyl 2-phenylacetate CAS No. 6315-00-0

2-(2-Methoxyethoxy)ethyl 2-phenylacetate

Cat. No.: B14737729
CAS No.: 6315-00-0
M. Wt: 238.28 g/mol
InChI Key: LGXPOVWUWICGKD-UHFFFAOYSA-N
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Description

2-(2-Methoxyethoxy)ethyl 2-phenylacetate is an ester derivative of phenylacetic acid, characterized by a methoxyethoxyethyl chain attached to the phenylacetate backbone. This structural feature enhances its solubility in polar solvents compared to simpler alkyl esters. Its molecular formula is C₁₃H₁₈O₅ (MW: 254.28 g/mol), and it is identified by synonyms such as NSC20027 and AC1L5FT3 .

Properties

CAS No.

6315-00-0

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

2-(2-methoxyethoxy)ethyl 2-phenylacetate

InChI

InChI=1S/C13H18O4/c1-15-7-8-16-9-10-17-13(14)11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3

InChI Key

LGXPOVWUWICGKD-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOC(=O)CC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyethoxy)ethyl 2-phenylacetate typically involves the esterification of phenylacetic acid with 2-(2-methoxyethoxy)ethanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the product is then purified by distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethoxy)ethyl 2-phenylacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Hydrolysis: Phenylacetic acid and 2-(2-methoxyethoxy)ethanol.

    Oxidation: Carboxylic acids and other oxidation products.

    Reduction: Alcohols and other reduced forms of the compound.

Scientific Research Applications

2-(2-Methoxyethoxy)ethyl 2-phenylacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethoxy)ethyl 2-phenylacetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis, releasing phenylacetic acid and 2-(2-methoxyethoxy)ethanol, which may interact with biological molecules and pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 2-(2-Methoxyethoxy)ethyl 2-phenylacetate and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Solubility Key Applications/Activities References
This compound C₁₃H₁₈O₅ 254.28 Methoxyethoxyethyl ester Moderate (polar solvents) Research, synthetic precursor
Ethyl 2-phenylacetoacetate C₁₂H₁₄O₃ 206.24 Acetoacetate group High Amphetamine precursor synthesis
Phenethyl 2-phenylacetate C₁₆H₁₆O₂ 240.30 Phenethyl ester Low Antimicrobial activity
Ethyl 2-(diethylamino)-2-phenylacetate C₁₄H₂₁NO₂ 235.33 Diethylamino group Moderate Chiral synthesis, pharmaceuticals
Methyl 2-hydroxy-2-(3-hydroxyphenyl)-2-phenylacetate C₁₅H₁₄O₄ 258.27 Hydroxyphenyl and hydroxyl groups Low (hydrophilic) Enzymatic hydrolysis studies

Key Observations :

  • The methoxyethoxyethyl group in the target compound improves solubility in polar solvents compared to phenethyl or ethyl esters, which exhibit lower solubility due to hydrophobic aromatic substituents .
  • For example, Ethyl 2-phenylacetoacetate is a key precursor in amphetamine synthesis due to its keto group , while the amino group in the latter enhances its utility in chiral resolutions .

Stability and Degradation

  • Chlorinated Analogs: Compounds like Methyl 2-{4-chloro-2-[5-chloro-2-(2-methoxy-2-oxoethoxy)benzyl]phenoxy}-acetate exhibit stability influenced by electron-withdrawing chloro groups, as shown in crystallographic studies .
  • Hydrolytic Sensitivity : Esters with electron-donating groups (e.g., methoxyethoxy) may undergo faster hydrolysis compared to halogenated analogs, impacting shelf-life and storage conditions .

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